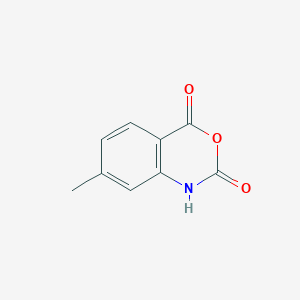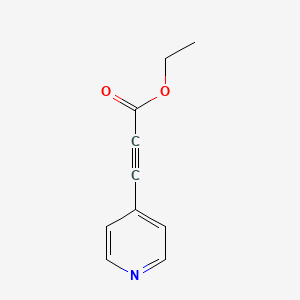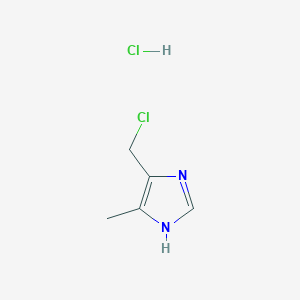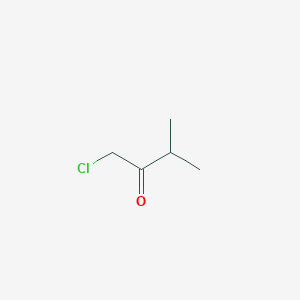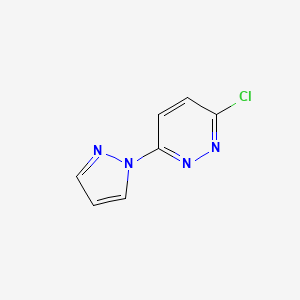
3-cloro-6-(1H-pirazol-1-il)piridazina
Descripción general
Descripción
“3-chloro-6-(1H-pyrazol-1-yl)pyridazine” is a chemical compound with the molecular formula C7H5ClN4 . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of “3-chloro-6-(1H-pyrazol-1-yl)pyridazine” involves the dissolution of 3-chloro-6-hydrazinylpyridazine in ethanol, followed by the addition of malon dialdehyde bis-(diethylacetal) under continuous stirring . A few drops of acetic acid are also added to the reaction mixture as a catalyst, and the solution is refluxed for 2 hours .Molecular Structure Analysis
The molecular structure of “3-chloro-6-(1H-pyrazol-1-yl)pyridazine” is almost planar, with a root mean square (r.m.s.) deviation of 0.022 Å . The dihedral angle between the aromatic rings is 2.82 (5)° . In the crystal, molecules are connected to each other through intermolecular C-H⋯N hydrogen bonds, resulting in R2 2 (10) ring motifs .Physical And Chemical Properties Analysis
“3-chloro-6-(1H-pyrazol-1-yl)pyridazine” is a solid compound . Its empirical formula is C7H5ClN4, and its molecular weight is 180.59 . The SMILES string representation of this compound is Clc1ccc(nn1)-n2cccn2 .Aplicaciones Científicas De Investigación
1. Síntesis de pirrolopirazinoporfirinas de cobre (II) π-extendidas El protocolo modificado de Pictet-Spengler permite la síntesis de estos compuestos, que podrían tener aplicaciones potenciales en catálisis o como materiales funcionales debido a su sistema π extendido .
Aislamiento de fuentes naturales
Muchos derivados de pirrolopirazina se aíslan de plantas, microbios, suelo y vida marina, lo que indica posibles aplicaciones en la química de productos naturales y el descubrimiento de fármacos .
Estimulación del crecimiento de las plantas
Se ha encontrado que algunos derivados de pirazolilpiridazina estimulan el crecimiento de las plantas, lo que sugiere aplicaciones agrícolas como promotores del crecimiento o pesticidas .
Aplicaciones farmacéuticas
Los derivados de piridazina, incluidos los derivados de pirazolilpiridazina, están presentes en varias moléculas biológicamente activas y tienen amplias aplicaciones como productos farmacéuticos .
Aplicaciones agroquímicas
Estos derivados también se pueden utilizar en agroquímicos debido a su actividad biológica .
Biodiagnóstico y tintes
Su estructura química única podría permitir aplicaciones en biodiagnóstico o como tintes para diversos fines industriales .
Safety and Hazards
Mecanismo De Acción
Target of Action
A related compound was found to have potent in vitro antipromastigote activity, suggesting a potential target in the leishmania major pteridine reductase 1 (lmptr1) pocket .
Mode of Action
It’s known that the compound is almost planar, which could allow it to interact effectively with its targets . The dihedral angle between the aromatic rings is 2.82 (5)°, which might influence its binding affinity .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.
Result of Action
In the crystal, molecules are connected to each other through intermolecular c—h n hydrogen bonds, resulting in r 2 2 (10) ring motifs . This could potentially influence its biological activity.
Análisis Bioquímico
Biochemical Properties
3-chloro-6-(1H-pyrazol-1-yl)pyridazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds with certain proteins, influencing their structure and function . Additionally, this compound can act as an inhibitor for specific enzymes, thereby affecting metabolic pathways and biochemical reactions .
Cellular Effects
The effects of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular function . Moreover, it can impact cell signaling pathways, thereby affecting cell communication and response to external stimuli .
Molecular Mechanism
At the molecular level, 3-chloro-6-(1H-pyrazol-1-yl)pyridazine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, thereby influencing cellular functions . The compound’s ability to form hydrogen bonds and interact with proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including changes in metabolic pathways and cellular function . Threshold effects have been noted, where the compound’s impact becomes more pronounced beyond a certain concentration .
Metabolic Pathways
3-chloro-6-(1H-pyrazol-1-yl)pyridazine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can lead to changes in the overall metabolic state of the cell, affecting energy production and utilization .
Transport and Distribution
Within cells and tissues, 3-chloro-6-(1H-pyrazol-1-yl)pyridazine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in certain subcellular locations can enhance or inhibit its biochemical activity, depending on the local environment and interacting biomolecules .
Propiedades
IUPAC Name |
3-chloro-6-pyrazol-1-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-2-3-7(11-10-6)12-5-1-4-9-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGZGWUUTROZIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502656 | |
| Record name | 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29334-66-5 | |
| Record name | 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29334-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine?
A1: 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine is essentially planar, with a small dihedral angle of 2.82° between its aromatic rings []. This planarity is likely significant for its coordination behavior and its ability to interact with metal centers. The crystal structure reveals polymeric chains extending along the a-axis, connected through C-H⋯N hydrogen bonds forming R(2) (2)(10) ring motifs [].
Q2: How does 3-chloro-6-(1H-pyrazol-1-yl)pyridazine behave as a ligand in ruthenium(II) complexes?
A2: The compound acts as a bidentate ligand, coordinating to the ruthenium(II) center through the nitrogen atoms of the pyridazine and pyrazole rings []. This results in the formation of half-sandwich ruthenium(II) complexes, with the 3-chloro-6-(1H-pyrazol-1-yl)pyridazine ligand occupying two coordination sites []. The spectroscopic data, including FTIR, 1H/13C NMR, and UV-visible absorption, confirm the successful coordination of the ligand to the metal center [].
Q3: Have any computational studies been conducted on these ruthenium(II) complexes?
A3: Yes, Density Functional Theory (DFT) calculations have been performed on the ruthenium(II) complexes containing 3-chloro-6-(1H-pyrazol-1-yl)pyridazine []. These calculations were conducted in methanol to understand the electronic and structural properties of the complexes. The study found that the electrophilicity indices of the complexes with different halides (Cl, Br, I) followed a specific trend, suggesting a potential order of reactivity towards nucleophiles [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

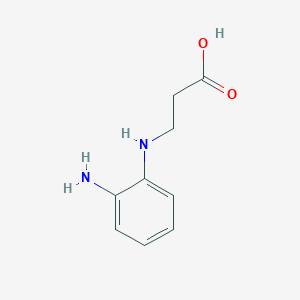
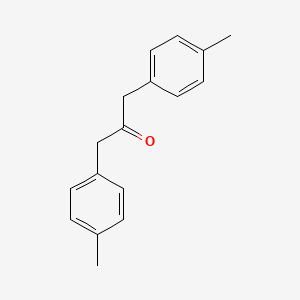
![5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1367045.png)
